2,6-Pyridinedicarbonyl dichloride

Catalog No.
S794094
CAS No.
3739-94-4
M.F
C7H3Cl2NO2
M. Wt
204.01 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Pyridinedicarbonyl dichloride

CAS Number

3739-94-4

Product Name

2,6-Pyridinedicarbonyl dichloride

IUPAC Name

pyridine-2,6-dicarbonyl chloride

Molecular Formula

C7H3Cl2NO2

Molecular Weight

204.01 g/mol

InChI

InChI=1S/C7H3Cl2NO2/c8-6(11)4-2-1-3-5(10-4)7(9)12/h1-3H

InChI Key

GWHOGODUVLQCEB-UHFFFAOYSA-N

SMILES

C1=CC(=NC(=C1)C(=O)Cl)C(=O)Cl

Canonical SMILES

C1=CC(=NC(=C1)C(=O)Cl)C(=O)Cl

The significance of 2,6-Pyridinedicarbonyl dichloride lies in its ability to react with various nucleophiles, introducing a functional group at both the 2nd and 6th positions of the pyridine ring. This allows for the creation of diverse pyridine-based molecules with tailored properties for applications in medicinal chemistry, materials science, and catalysis [, ].


Molecular Structure Analysis

The key feature of 2,6-Pyridinedicarbonyl dichloride's structure is the presence of a planar pyridine ring with electron-withdrawing carbonyl chloride groups at positions 2 and 6. The presence of these electron-withdrawing groups makes the remaining carbon atoms in the pyridine ring more electrophilic, facilitating nucleophilic substitution reactions [].

Another notable aspect is the presence of two reactive chloride atoms. These readily undergo nucleophilic substitution, allowing for the introduction of various functionalities onto the pyridine ring [].


Chemical Reactions Analysis

2,6-Pyridinedicarbonyl dichloride primarily participates in nucleophilic substitution reactions. Here are some relevant examples:

  • Synthesis of Pyridine-based Macrocycles: Treatment with chiral diamine dihydrobromides leads to the formation of pyridine-based polyamido-polyester optically active macrocycles [].
C7H3Cl2NO2 + 2H2NRR' (excess) → Pyridine-based macrocycle + 2 HCl(1)
  • Synthesis of Pyridine-bridged Schiff Bases: Reaction with L-alanine or 2-methyl-alanine methyl esters affords pyridine-bridged 2,6-bis-carboxamide Schiff bases [].
C7H3Cl2NO2 + 2CH3CH(NH2)COOCH3 → Pyridine-bridged Schiff base + 2 HCl(2)
  • Synthesis of N-substituted Pyridines: Nucleophilic amines can react with 2,6-Pyridinedicarbonyl dichloride to form N-substituted pyridines [].
C7H3Cl2NO2 + 2 RNH2 → N,N'-disubstituted pyridine + 2 HCl(3)

Note

In all the above equations, R and R' represent organic groups.


Physical And Chemical Properties Analysis

  • Melting Point: No data readily available.
  • Boiling Point: No data readily available.
  • Solubility: Insoluble in water []. May be soluble in organic solvents like dichloromethane, chloroform, or dimethylformamide.
  • Stability: Moisture sensitive []. Reacts readily with water to form the corresponding dicarboxylic acid.

2,6-Pyridinedicarbonyl dichloride does not have a direct biological mechanism of action. Its primary role is as a chemical building block for the synthesis of other functional molecules.

2,6-Pyridinedicarbonyl dichloride is a corrosive and lachrymatory (tear-inducing) compound. It can cause skin and eye irritation upon contact. Inhalation can irritate the respiratory tract. Due to its reactivity with water, it should be handled with appropriate personal protective equipment (PPE) including gloves, safety glasses, and a fume hood [, ].

Synthesis of Optically Active Macrocycles:

2,6-Pyridinedicarbonyl dichloride can be used as a starting material to synthesize pyridine-based polyamido-polyester optically active macrocycles. These are large, cyclic molecules with a specific arrangement of atoms in space, making them valuable for studying molecular recognition and catalysis. The dichloride reacts with chiral diamine dihydrobromides, which are molecules containing two amine groups and two bromine atoms, to form the desired macrocycles. [Source: Sigma-Aldrich product page for 2,6-Pyridinedicarbonyl dichloride, ]

Pyridine-Bridged Schiff Base Synthesis:

Treatment of 2,6-pyridinedicarbonyl dichloride with L-alanine or 2-methyl-alanine methyl esters can lead to the formation of pyridine-bridged 2,6-bis-carboxamide Schiff's bases. Schiff bases are a class of compounds with an imine functional group (>C=N), and they play a role in various biological processes. In this case, the dichloride reacts with the amino acid esters to form the desired Schiff bases, which can be further investigated for their potential applications. [Source: Sigma-Aldrich product page for 2,6-Pyridinedicarbonyl dichloride, ]

XLogP3

2.5

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

3739-94-4

Wikipedia

2,6-Pyridinedicarboxylic acid chloride

Dates

Modify: 2023-08-15

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